6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
CAS No.: 1820665-74-4
Cat. No.: VC11982760
Molecular Formula: C12H8BrF3N2
Molecular Weight: 317.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820665-74-4 |
|---|---|
| Molecular Formula | C12H8BrF3N2 |
| Molecular Weight | 317.10 g/mol |
| IUPAC Name | 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C12H8BrF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-3-2-4-9(13)5-8/h2-6H,1H3 |
| Standard InChI Key | CTMHWYZLTMOCAE-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br |
| Canonical SMILES | CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a pyrimidine core (a six-membered ring with nitrogen atoms at positions 1 and 3) substituted at positions 2, 4, and 6. Key substituents include:
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2-Methyl group: Enhances steric bulk and influences ring electronics.
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4-Trifluoromethyl group: Introduces strong electron-withdrawing effects, altering reactivity and metabolic stability.
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6-(3-Bromophenyl) group: Provides a halogenated aromatic moiety for potential cross-coupling reactions.
The IUPAC name, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine, reflects this substitution pattern. Spectroscopic data (NMR, IR) confirm the structure, with the Standard InChIKey CTMHWYZLTMOCAE-UHFFFAOYSA-N enabling precise digital referencing.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.10 g/mol |
| SMILES | CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br |
| XLogP3-AA | 4.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 6-(3-bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves multi-step reactions, as detailed in patent US10556871B1 . A representative route includes:
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Condensation: Reacting p-bromophenylacetic acid with dimethyl carbonate under basic conditions to form a β-keto ester intermediate.
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Cyclization: Treating the intermediate with formamidine hydrochloride to generate the pyrimidine ring.
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Chlorination: Using phosgene to introduce chlorine atoms, followed by bromophenyl incorporation via Suzuki-Miyaura coupling .
Critical parameters include:
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Solvent Selection: Toluene and methanol are preferred for their ability to dissolve intermediates while minimizing side reactions.
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Catalysts: Solid acid catalysts (e.g., Amberlyst-15) improve esterification yields to >90% .
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Temperature Control: Reactions proceed optimally at 75–100°C, with cooling steps to prevent decomposition.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | p-Bromophenylacetic acid, MeOH | Reflux | 5.5 h | 94.9% |
| 2 | NaOMe, dimethyl carbonate | 75°C | 6 h | 92.5% |
| 3 | Phosgene, toluene | 95°C | 3 h | 84.6% |
Physicochemical and Spectral Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is soluble in organic solvents like toluene, DCM, and DMSO. Stability studies indicate decomposition above 200°C, with the trifluoromethyl group conferring resistance to hydrolytic cleavage.
Spectroscopic Analysis
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NMR: -NMR (400 MHz, CDCl) shows a singlet at δ 2.65 ppm (2-CH), a doublet at δ 7.45–7.89 ppm (aromatic H), and absence of NH protons.
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IR: Peaks at 1345 cm (C-F stretch) and 1550 cm (C=N stretch) confirm functional groups.
Biological Activity and Mechanisms
Enzyme Inhibition
The trifluoromethylpyrimidine moiety interacts with ATP-binding pockets in kinases, as demonstrated in studies of analog N-[6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine. This compound inhibits endothelin receptors (ET/ET) with IC values of 1–10 nM, reducing mean arterial pressure by −7 ± 4 mmHg in hypertensive models .
Table 3: Biological Assay Data
| Target | Assay Type | IC/EC | Model |
|---|---|---|---|
| ET | Binding | 2.3 nM | CHO cells |
| ET | Binding | 5.1 nM | CHO cells |
| MAP Reduction | In vivo | −7 ± 4 mmHg | Dahl rats |
Applications in Drug Discovery
Lead Optimization
The bromophenyl group enables late-stage diversification via cross-coupling (e.g., Suzuki, Buchwald-Hartwig), facilitating rapid SAR exploration. Analog optimization has yielded compounds with improved pharmacokinetic profiles, including oral bioavailability >50% in rodent models .
Materials Science
The electron-deficient pyrimidine core serves as a building block for organic semiconductors, with trifluoromethyl groups enhancing charge transport properties.
Comparison with Structural Analogs
5-(4-Bromophenyl)-4,6-Dichloropyrimidine
This analog lacks the 2-methyl and trifluoromethyl groups, resulting in lower metabolic stability (t = 1.2 h vs. 4.5 h in human microsomes) and reduced ET affinity (IC = 15 nM) .
Table 4: Comparative Properties
| Property | 6-(3-Bromophenyl)-2-Methyl-4-(CF)Pyrimidine | 5-(4-Bromophenyl)-4,6-Dichloropyrimidine |
|---|---|---|
| Molecular Weight | 317.10 g/mol | 308.42 g/mol |
| LogP | 4.2 | 3.8 |
| ET IC | 2.3 nM | 15 nM |
| Metabolic Stability | t = 4.5 h | t = 1.2 h |
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